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Compound of Interest

Compound Name: 4-Nitronaphthalen-2-ol

CAS No.: 38396-08-6

Cat. No.: B1626777

Get Quote

4-Nitronaphthalen-2-ol is an organic compound built upon a naphthalene scaffold, featuring

two critical functional groups: a hydroxyl (-OH) group at the C-2 position and a nitro (-NO₂)

group at the C-4 position.[1][2] Its molecular formula is C₁₀H₇NO₃, with a corresponding

molecular weight of 189.17 g/mol .[1][2] The strategic placement of an electron-donating

hydroxyl group and a potent electron-withdrawing nitro group on the fused aromatic ring

system creates a molecule with distinct electronic properties.[1] This inherent electronic

imbalance makes 4-Nitronaphthalen-2-ol a valuable building block in the synthesis of

specialized conductive polymers, chemosensors, and other complex molecular architectures.[1]

[3] Understanding its structural and bonding characteristics is paramount to harnessing its full

synthetic potential.

Elucidation of the Molecular Framework: A Multi-
Technique Approach
Determining the precise molecular structure of 4-Nitronaphthalen-2-ol requires a synergistic

application of spectroscopic and analytical techniques. Each method provides a unique piece

of the structural puzzle, and their combined interpretation yields a high-confidence assignment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Skeleton
NMR spectroscopy is the cornerstone for defining the covalent framework of an organic

molecule.[3] For a compound like 4-Nitronaphthalen-2-ol, both ¹H and ¹³C NMR are

indispensable.

2.1.1 Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum reveals the chemical environment

of each proton. The aromatic region (typically 7.0-9.0 ppm) is of primary interest. The electron-

donating -OH group tends to shield nearby protons (shifting them upfield), while the strongly

electron-withdrawing -NO₂ group deshields adjacent protons (shifting them downfield). This

push-pull electronic dynamic allows for predictable, albeit complex, splitting patterns and

chemical shift dispersion across the naphthalene ring system.

2.1.2 Carbon-13 (¹³C) NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides a

count of the unique carbon environments.[1] All ten carbon atoms of the naphthalene core are

chemically distinct and should, in principle, yield ten separate signals. The carbons directly

bonded to the electronegative oxygen (C-2) and the nitro group (C-4) are expected to resonate

at significantly downfield positions due to strong deshielding effects.[1] Quaternary carbons,

those without attached protons, can also be identified, although their signals are often less

intense.[1]

Property Value Source

Molecular Formula C₁₀H₇NO₃ PubChem[2]

Molecular Weight 189.17 g/mol BenchChem[1]

IUPAC Name 4-nitronaphthalen-2-ol PubChem[2]

CAS Number 38396-08-6 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
3 PubChem[2]

Table 1: Key Physicochemical Properties of 4-Nitronaphthalen-2-ol.
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Vibrational Spectroscopy (FTIR): Probing Functional
Group Bonds
Fourier-Transform Infrared (FTIR) spectroscopy identifies the types of bonds present in a

molecule by measuring their vibrational frequencies. For 4-Nitronaphthalen-2-ol, several key

absorption bands are anticipated.

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹. The position and shape

of this band are highly sensitive to hydrogen bonding. A sharper peak around 3500 cm⁻¹

suggests a free hydroxyl, whereas a broader, lower-frequency band indicates involvement in

hydrogen bonding.

N-O Stretches (NO₂ group): Two strong, characteristic bands are expected: an asymmetric

stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The

precise frequencies are influenced by the electronic environment of the aromatic ring.

C=C Aromatic Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of

the naphthalene ring system.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region corresponding to the stretch of the phenol

C-O bond.
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Spectroscopic Data
Predicted Chemical Shift /

Frequency
Interpretation

¹H NMR ~7.0 - 9.0 ppm

Aromatic protons, with shifts

influenced by -OH and -NO₂

substituents.

¹³C NMR ~110 - 160 ppm
Aromatic carbons. C-2 and C-4

will be significantly downfield.

FTIR (O-H) ~3200 - 3600 cm⁻¹ (broad)
Hydroxyl group involved in

hydrogen bonding.

FTIR (N-O asymm.) ~1500 - 1560 cm⁻¹ (strong)
Asymmetric stretch of the nitro

group.

FTIR (N-O symm.) ~1300 - 1370 cm⁻¹ (strong)
Symmetric stretch of the nitro

group.

Table 2: Predicted Spectroscopic Data for 4-Nitronaphthalen-2-ol.

Mass Spectrometry (MS): Confirming Molecular Weight
and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's

structure through its fragmentation pattern. Using a soft ionization technique like Electrospray

Ionization (ESI), the molecular ion peak [M+H]⁺ or [M-H]⁻ would be readily observed,

confirming the molecular formula. High-energy techniques like Electron Impact (EI) would

induce fragmentation, likely involving the loss of the nitro group (as NO₂ or NO) and

subsequent cleavage of the aromatic core.

A Deeper Dive into Molecular Bonding
The structure of 4-Nitronaphthalen-2-ol is governed by a delicate balance of resonance,

inductive effects, and non-covalent interactions.

Electronic Landscape: A "Push-Pull" System
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The core of 4-Nitronaphthalen-2-ol's chemistry lies in the opposing electronic nature of its

substituents.

Hydroxyl Group (-OH): Functions as a strong activating group, donating electron density into

the naphthalene ring via resonance (a +R effect).

Nitro Group (-NO₂): Acts as a powerful deactivating group, withdrawing electron density from

the ring through both resonance (-R effect) and induction (-I effect).[1]

This "push-pull" configuration creates a significant dipole moment and modulates the electron

density across the aromatic system. This polarization is crucial for its reactivity and its

application in materials science, influencing properties like charge transport in polymers.[1]

-OH Group +R Effect (Donating)

-NO₂ Group -R, -I Effects (Withdrawing)
Naphthalene

π-System
 Electronic Perturbation Polarized Electron Cloud Modulated Reactivity Enhanced Dipole Moment Resulting Properties

Click to download full resolution via product page

Caption: Electronic influence of substituents on the naphthalene core.

The Critical Role of Hydrogen Bonding
The relative positioning of the -OH and -NO₂ groups allows for the possibility of a strong

intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the

nitro group. This is analogous to the well-studied case of 2-nitrophenol.[4]

Intramolecular H-Bonding: This forms a stable six-membered ring-like structure. This internal

bonding can lead to a more compact molecular structure, which typically results in lower

melting points and decreased water solubility compared to isomers where this is not

possible.[4]

Intermolecular H-Bonding: Alternatively, the hydroxyl group of one molecule can form a

hydrogen bond with the nitro group of a neighboring molecule. This type of interaction leads

to the formation of molecular aggregates or chains in the solid state, generally resulting in

higher melting points.[4]
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The dominant form of hydrogen bonding (intra- vs. intermolecular) is a key determinant of the

compound's physical properties and crystal packing. Spectroscopic evidence, particularly from

FTIR, can provide strong indications, but definitive proof requires X-ray crystallography.

Potential for Tautomerism
While the phenol form is thermodynamically dominant, it is important to consider potential

tautomeric equilibria.

Phenol-Keto Tautomerism: The equilibrium between the naphthalen-2-ol form and a

corresponding keto tautomer. For simple naphthols, the aromatic phenol form is

overwhelmingly favored.[5]

Nitro-Aci Tautomerism: The nitro group can exist in equilibrium with its aci-nitro tautomer,

where a proton migrates from an adjacent carbon to one of the nitro-group oxygens.[6][7]

This equilibrium is typically shifted far toward the nitro form but can be relevant in certain

chemical reactions, particularly under basic conditions.[6]

Methodologies for Structural Characterization
To ensure scientific integrity, the protocols for characterizing 4-Nitronaphthalen-2-ol must be

robust and self-validating. The following outlines a generalized workflow.
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Caption: General workflow for the structural elucidation of 4-Nitronaphthalen-2-ol.

Protocol 1: NMR Sample Preparation and Acquisition
Preparation: Accurately weigh 5-10 mg of purified 4-Nitronaphthalen-2-ol.[8][9]

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in a clean vial.

Transfer: Transfer the solution to a standard 5 mm NMR tube.
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Acquisition (¹H): Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer

(≥400 MHz). Use a sufficient relaxation delay (e.g., 2 seconds) to ensure quantitative

integration.[8][9]

Acquisition (¹³C): Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time

and relaxation delay (e.g., 5 seconds) will be necessary due to the low natural abundance of

¹³C and the presence of quaternary carbons.[8]

Protocol 2: FTIR Sample Preparation and Acquisition
Preparation (Solid): Prepare a KBr pellet by mixing a small amount of sample with dry KBr

powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.

Background: Record a background spectrum of the empty sample compartment or the clean

ATR crystal.[8]

Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add

16-32 scans to improve the signal-to-noise ratio.[8]

Processing: The instrument software will automatically subtract the background spectrum to

yield the final absorbance or transmittance spectrum.

Conclusion
The molecular architecture of 4-Nitronaphthalen-2-ol is a sophisticated interplay of

aromaticity, substituent-driven electronic effects, and hydrogen bonding. The electron-donating

hydroxyl group and the electron-withdrawing nitro group establish a "push-pull" system that

dictates the molecule's electron density distribution, reactivity, and potential applications in

advanced materials. A comprehensive analytical approach, spearheaded by NMR and IR

spectroscopy and supported by mass spectrometry, is essential for a complete structural

characterization. Further investigation into its solid-state structure via X-ray crystallography

would provide definitive insights into the dominant hydrogen bonding patterns, offering a

deeper understanding of its supramolecular chemistry. This foundational knowledge is critical

for the rational design and synthesis of novel functional materials and chemical entities derived

from this versatile platform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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